![molecular formula C11H9BrO B6205952 6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one CAS No. 1396777-69-7](/img/no-structure.png)
6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one, commonly referred to as BDI, is a chemical compound that has been studied for its potential applications in scientific research. BDI is a cyclopropane derivative of indene, a heterocyclic aromatic hydrocarbon. It is a colorless, odorless, and flammable solid at room temperature. BDI has been used in research applications due to its unique properties such as its low toxicity and its ability to act as a catalyst in chemical reactions.
Wissenschaftliche Forschungsanwendungen
BDI has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other bioactive compounds, as an optical brightener, and in the synthesis of polymers. BDI has also been used as a catalyst in the synthesis of organic compounds and as a reagent in the synthesis of a variety of organic compounds. In addition, BDI has been used in the synthesis of heterocyclic compounds such as indoles, indolines, and indolizines.
Wirkmechanismus
Target of Action
The primary target of 6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one is the Lysine-specific demethylase 1 (LSD1) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and dimethylated histone H3 lysine 4 (H3K4me and H3K4me2) . It plays a crucial role in the regulation of gene expression.
Mode of Action
The compound interacts with LSD1, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s structural similarity to tranylcypromine, a known LSD1 inhibitor . The compound’s spirocyclic structure allows it to bind more effectively to LSD1, resulting in a more potent inhibition .
Biochemical Pathways
By inhibiting LSD1, the compound affects the methylation status of histone H3 at lysine 4 . This can lead to changes in chromatin structure and subsequently alter gene expression. The exact downstream effects would depend on the specific genes affected by these changes.
Result of Action
The inhibition of LSD1 by the compound can lead to changes in gene expression . This could potentially have a wide range of molecular and cellular effects, depending on the specific genes that are affected.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BDI in laboratory experiments is its low toxicity, which makes it safe to use in a variety of applications. Additionally, BDI is relatively inexpensive and easy to prepare, making it a cost-effective choice for laboratory experiments. However, BDI is flammable and should be handled with care to avoid any potential accidents.
Zukünftige Richtungen
The future of BDI in scientific research is promising. BDI has been found to be a useful catalyst in the synthesis of a variety of organic compounds, and it has been used in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, BDI has potential applications in the synthesis of polymers, optical brighteners, and heterocyclic compounds. Furthermore, BDI has been found to be relatively nontoxic, making it a safe choice for use in laboratory experiments. With further research, BDI could become an even more useful tool for scientists in a variety of fields.
Synthesemethoden
BDI is most commonly synthesized using the Wittig reaction, which is a type of organic chemical reaction that involves the formation of a carbon-carbon double bond from a phosphonium ylide. The Wittig reaction is a two-step process that involves the formation of the ylide and its subsequent reaction with an alkene. BDI can also be synthesized using a three-step process that involves the reaction of a cyclopropyl bromide with an aldehyde in the presence of a base, followed by a reaction with an alkyne and a base, and finally a reaction with an alkene and a base.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for '6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one' involves the synthesis of the cyclopropane ring followed by the spiroindene ring system.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Bromine", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium acetate", "2-bromo-3-indenone" ], "Reaction": [ "Step 1: Synthesis of cyclopropane ring by reacting benzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and methanol to form 3-phenyl-2-methylpent-2-enoic acid ethyl ester.", "Step 2: Bromination of 3-phenyl-2-methylpent-2-enoic acid ethyl ester with bromine in acetic acid to form 3-bromo-3-phenyl-2-methylpent-2-enoic acid ethyl ester.", "Step 3: Reduction of 3-bromo-3-phenyl-2-methylpent-2-enoic acid ethyl ester with sodium borohydride in methanol to form 3-phenyl-2-methylpentanoic acid ethyl ester.", "Step 4: Synthesis of spiroindene ring system by reacting 3-phenyl-2-methylpentanoic acid ethyl ester with 2-bromo-3-indenone in the presence of sodium acetate and acetic acid to form '6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one'." ] } | |
CAS-Nummer |
1396777-69-7 |
Molekularformel |
C11H9BrO |
Molekulargewicht |
237.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.